

Structural Architecture & Physicochemical Dynamics

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Compound of Interest

Compound Name: 2-Methoxy-6-nitrophenol

CAS No.: 15969-08-1

Cat. No.: B180549

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The defining feature of **2-Methoxy-6-nitrophenol** is the "Ortho Effect." The nitro group at position 6 is adjacent to the phenolic hydroxyl at position 1. This proximity allows for the formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond between the hydroxyl hydrogen and one oxygen of the nitro group.[1]

The Mechanistic Impact:

- **Volatility:** This internal chelation satisfies the dipole of the hydroxyl group, preventing it from acting as a hydrogen bond donor to neighboring molecules. Consequently, **2-Methoxy-6-nitrophenol** behaves as a pseudo-nonpolar molecule, exhibiting significant volatility with steam.
- **Melting Point Depression:** The lack of intermolecular lattice networks (common in the 4-nitro isomer) results in a significantly lower melting point (~104°C) compared to 4-nitroguaiacol (~150°C).

Table 1: Physicochemical Constants[1]

| Property | Value | Context |
|-------------------|---|---|
| IUPAC Name | 2-Methoxy-6-nitrophenol | Common: 6-Nitroguaiacol |
| CAS Number | 603-83-8 | |
| Molecular Formula | C ₇ H ₇ NO ₄ | MW: 169.13 g/mol |
| Appearance | Yellow crystalline solid | Needle-like prisms from EtOH |
| Melting Point | 103 – 107 °C | Distinct from 4-isomer (>150°C) |
| pKa (Predicted) | ~8.3 | Less acidic than 2-nitrophenol (7.[2][3][4]2) due to OMe donation |
| Solubility | Soluble in EtOH, Ether, CHCl ₃ | Sparingly soluble in cold water |
| Partition Coeff. | LogP ~1.79 | Lipophilic character due to internal H-bond |

Synthesis & Purification Protocol

The synthesis of **2-Methoxy-6-nitrophenol** via the nitration of guaiacol is a classic study in regioselectivity. Direct nitration typically favors the para position (4-nitroguaiacol) due to steric hindrance at the ortho position (6-nitroguaiacol).

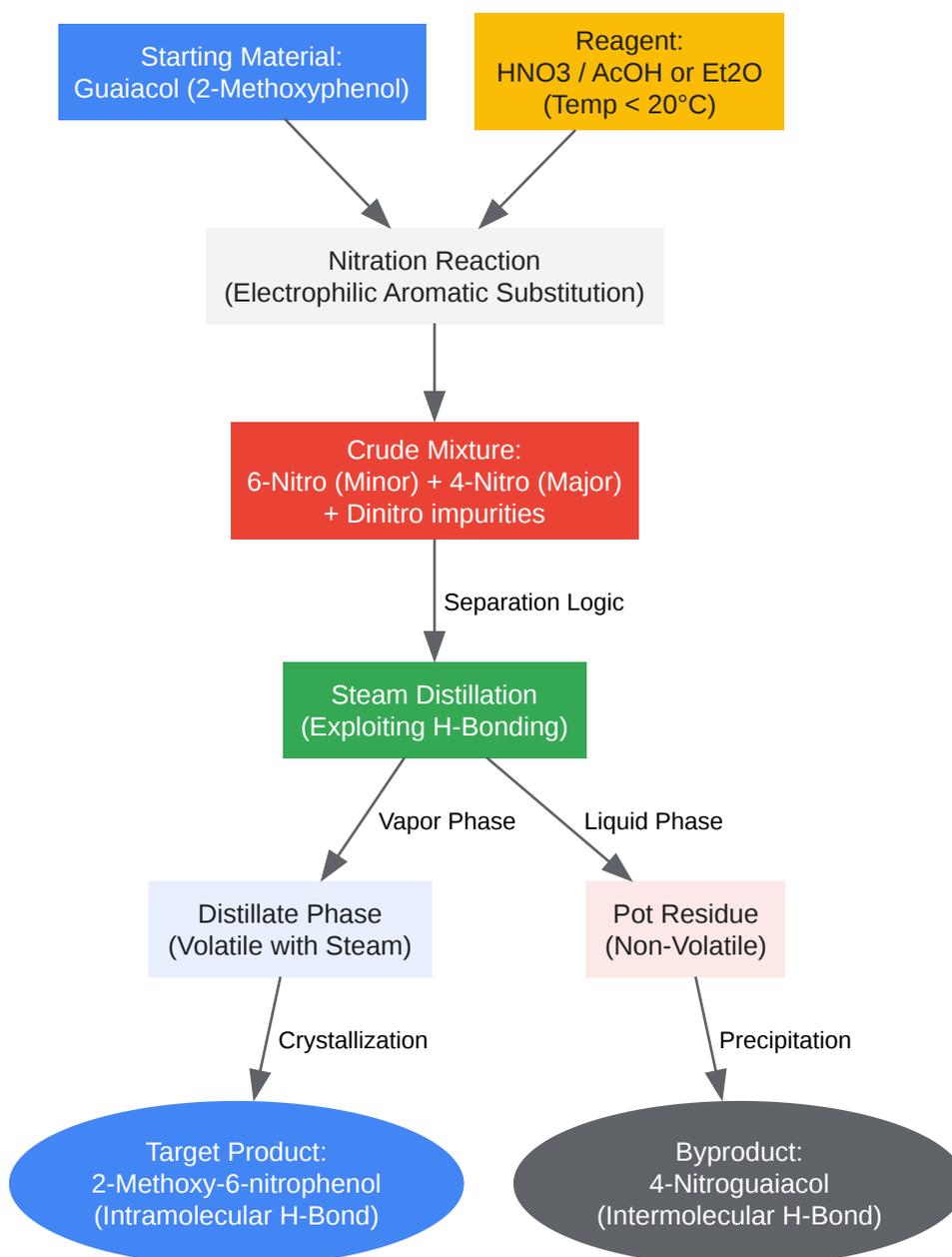
The Challenge: Obtaining high purity 6-nitroguaiacol requires separating it from the dominant 4-nitro isomer and dinitro byproducts. The Solution: Exploiting the intramolecular hydrogen bond via steam distillation.[5]

Validated Experimental Workflow

- Nitration: Guaiacol is treated with dilute nitric acid in an inert solvent (e.g., diethyl ether or glacial acetic acid) at controlled temperatures (<20°C) to minimize dinitration.
- Quenching: The reaction mixture is poured onto ice/water.
- Separation (The Critical Step): The crude solid mixture is subjected to steam distillation.

- Distillate: Contains pure **2-Methoxy-6-nitrophenol**. The intramolecular H-bond makes it volatile.
- Residue: Contains 4-nitroguaiacol. Intermolecular H-bonding anchors it in the aqueous phase.

Workflow Visualization (Graphviz)



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Caption: Separation logic relying on the volatility difference induced by intramolecular hydrogen bonding (S(6) motif) in the 6-nitro isomer.

Chemical Reactivity & Derivatization

Researchers utilizing **2-Methoxy-6-nitrophenol** typically target two primary transformation pathways: reduction to the amine or demethylation to the catechol.

A. Demethylation (Synthesis of 3-Nitrocatechol)

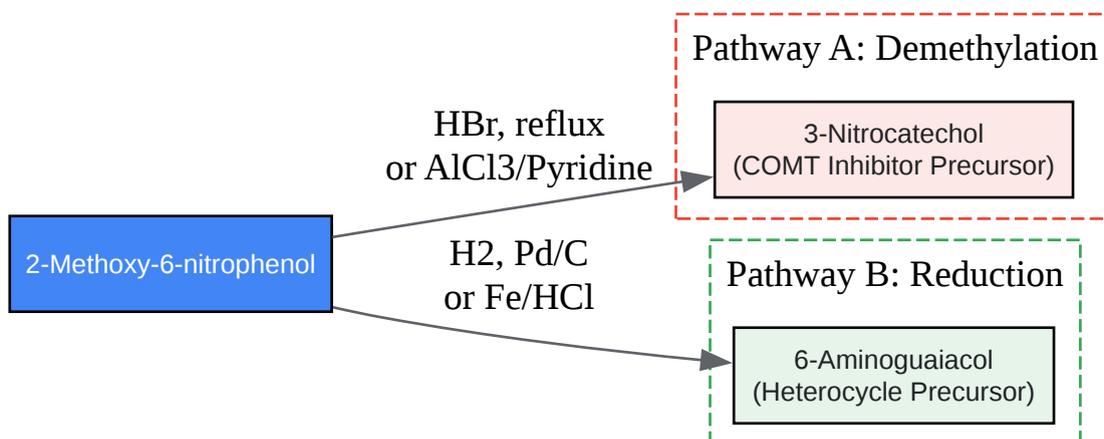
The conversion of 6-nitroguaiacol to 3-nitrocatechol (1,2-dihydroxy-3-nitrobenzene) is pivotal for developing COMT inhibitors.

- Reagent: Hydrobromic acid (48% HBr) or Aluminum Chloride (AlCl_3) in Pyridine.
- Mechanism: Nucleophilic attack on the methyl group. The nitro group's electron-withdrawing nature makes the ether linkage more susceptible to cleavage than in unsubstituted guaiacol.
- Outcome: Formation of the catechol moiety, which is essential for metal chelation in enzyme active sites.

B. Reduction (Synthesis of 6-Aminoguaiacol)

- Reagents: $\text{H}_2/\text{Pd-C}$, Fe/HCl , or Sodium Dithionite.
- Application: The resulting amine is a precursor for Schiff bases and complex heterocyclic synthesis.
- Caution: The resulting aminophenol is sensitive to oxidation and should be handled under inert atmosphere (Nitrogen/Argon).

Reactivity Pathway Diagram



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Caption: Divergent synthesis pathways for pharmaceutical intermediates.

Safety & Handling (E-E-A-T)

- Toxicity: Like most nitrophenols, **2-Methoxy-6-nitrophenol** is a potential uncoupler of oxidative phosphorylation. It disrupts ATP synthesis by dissipating the proton gradient across mitochondrial membranes.
- Handling:
 - Dust: Use N95 or P100 respiratory protection. The solid is fine and can generate irritant dust.
 - Skin: Nitrophenols are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.
 - Explosion Hazard: Dry nitrophenols can be shock-sensitive, though less so than picric acid. Ensure the compound is stored away from reducing agents and strong bases.

References

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